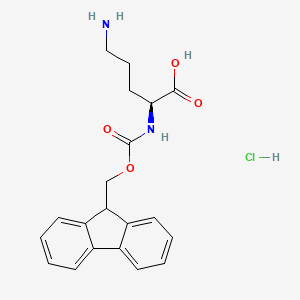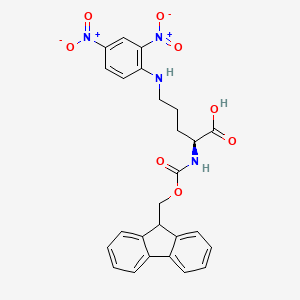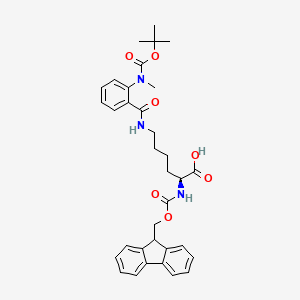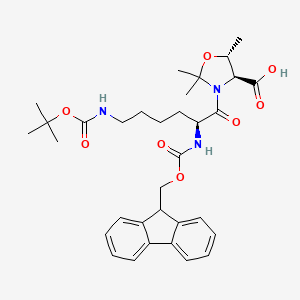
Fmoc-His(Boc)-OPfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-His(Boc)-OPfp” is a powerful and unique reagent used for coupling histidine into peptide sequences . It provides protection against epimerization, even at temperatures of 105 °C .
Synthesis Analysis
Peptide synthesis is a complex process with multiple steps: (1) deprotection of the N-terminal of the growing peptide chain, (2) activation of the incoming amino acid C-terminal by a coupling agent, and (3) coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of this compound has been used in the SPPS of oligohistidines and peptide-oligonucleotide conjugates .Molecular Structure Analysis
The molecular formula of this compound is C26H27N3O6 . It has a molecular weight of 477.5 g/mol . The structure of this compound includes an imidazole ring, which is part of the histidine residue .Chemical Reactions Analysis
Histidine’s susceptibility to epimerization is an intramolecular side reaction attributed to the lone pair electrons on the imidazole Nπ, which are in close proximity to the acidic alpha-carbon hydrogen . When the amino acid is activated, the lone pair electrons are sufficiently basic enough for deprotonation thus forming an achiral ester enolate .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 128.4±0.5 cm3 and a molar volume of 361.7±7.0 cm3 . It has 9 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique
Synthèse peptidique
Fmoc-His(Boc)-OPfp: est largement utilisé dans la synthèse peptidique en phase solide (SPPS). Il permet d'incorporer l'acide aminé histidine avec un groupe protecteur Boc dans les chaînes peptidiques {svg_1}. Ce composé est particulièrement précieux car il offre une protection contre l'épimérisation, ce qui peut être un problème important lors de la synthèse des peptides.
Ingénierie tissulaire
Dans le domaine de l'ingénierie tissulaire, This compound peut être utilisé pour créer des hydrogels peptidiques auto-assemblés {svg_2}. Ces hydrogels peuvent former des échafaudages biocompatibles qui favorisent l'adhésion, la survie et la prolifération des cellules, ce qui les rend idéaux pour les applications de régénération tissulaire.
Administration de médicaments
La capacité du composé à former des hydrogels stables se prête également aux systèmes d'administration de médicaments. Les hydrogels peuvent encapsuler des médicaments et fournir un mécanisme de libération contrôlée, ce qui est crucial pour maintenir des niveaux thérapeutiques de médicaments sur des périodes prolongées {svg_3}.
Imagerie diagnostique
This compound: les dérivés peuvent être utilisés en imagerie diagnostique. Les hydrogels formés par ces composés peuvent servir d'agents de contraste dans les techniques d'imagerie, aidant à la visualisation des tissus biologiques et au diagnostic des maladies {svg_4}.
Bio-impression
Les propriétés structurelles de This compound le rendent adapté aux applications de bio-impression. Il peut être utilisé pour imprimer des structures 3D qui imitent la matrice extracellulaire, offrant une plateforme pour étudier le comportement des cellules dans un environnement contrôlé {svg_5}.
Matériaux bio-inspirés
Enfin, This compound joue un rôle dans le développement de matériaux bio-inspirés. Ses propriétés d'auto-assemblage sont exploitées pour créer des matériaux aux caractéristiques uniques, telles que la sensibilité aux stimuli environnementaux, qui ont des applications potentielles dans divers domaines biotechnologiques {svg_6}.
Mécanisme D'action
Target of Action
Fmoc-His(Boc)-OPfp is primarily used as a reagent in the synthesis of peptides . Its primary targets are the amino acids in the peptide chain that it is being used to construct . The role of these targets is to form the peptide chain that results in the final peptide product .
Mode of Action
This compound interacts with its targets (amino acids) through a process known as coupling . This compound provides protection against epimerization, even at temperatures of 105 °C . The result of this interaction is the formation of peptide bonds that link the amino acids together to form the peptide chain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . By facilitating the formation of peptide bonds, this compound plays a crucial role in the construction of the peptide chain . The downstream effects include the formation of the desired peptide product .
Pharmacokinetics
Instead, its impact on bioavailability pertains to the efficiency and effectiveness of peptide synthesis .
Result of Action
The molecular effect of this compound’s action is the formation of peptide bonds, resulting in the synthesis of the desired peptide . On a cellular level, the synthesized peptides can then exert their intended biological effects, depending on their specific function .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents . For instance, this compound provides protection against epimerization even at high temperatures . Therefore, careful control of these environmental factors is crucial to ensure the efficacy and stability of this compound during peptide synthesis .
Safety and Hazards
Orientations Futures
Recent research has focused on improving the efficiency of peptide synthesis. For instance, a process for solid phase peptide synthesis (SPPS) that completely eliminates all solvent intensive washing steps during each amino acid addition cycle has been presented . This transformation of SPPS represents a step-change in peptide manufacturing process efficiency, and should encourage expanded access to peptide-based therapeutics .
Propriétés
IUPAC Name |
tert-butyl 4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26F5N3O6/c1-32(2,3)46-31(43)40-13-16(38-15-40)12-22(29(41)45-28-26(36)24(34)23(33)25(35)27(28)37)39-30(42)44-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,39,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGNPXMUMGUURS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26F5N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)



